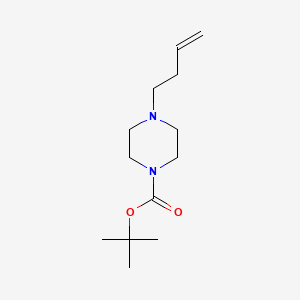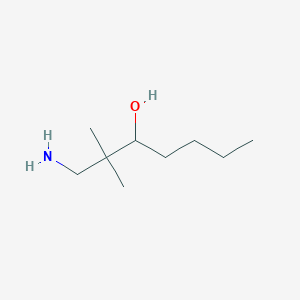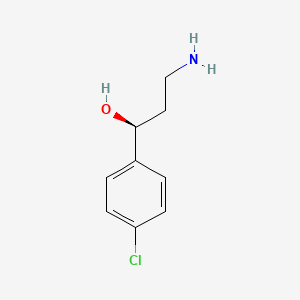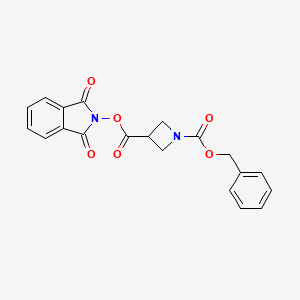![molecular formula C11H9N3O3S B13573559 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazoquinoline core with a methanesulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to DNA damage response and repair.
Medicine: It has shown promise as a therapeutic agent in preclinical studies, particularly in oncology, where it may enhance the efficacy of existing treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes involved in the DNA damage response. By inhibiting these enzymes, the compound can interfere with the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. The pathways involved include the ataxia telangiectasia mutated (ATM) kinase pathway, which plays a crucial role in the cellular response to DNA double-strand breaks.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: A closely related compound with similar structural features but lacking the methanesulfonyl group.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential as an enzyme inhibitor, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C11H9N3O3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
7-methylsulfonyl-1,3-dihydroimidazo[4,5-g]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O3S/c1-18(16,17)7-2-6-3-9-10(14-11(15)13-9)4-8(6)12-5-7/h2-5H,1H3,(H2,13,14,15) |
InChI Key |
YQAMTTQOGCUMIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C2C=C3C(=CC2=C1)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



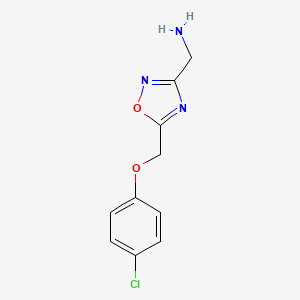
![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)


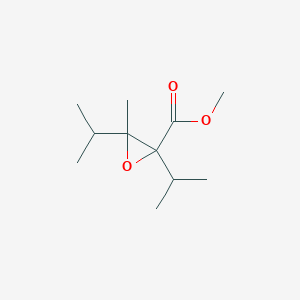
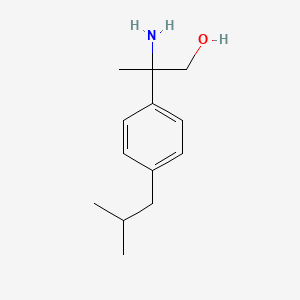
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)

